molecular formula C9H6BrN3O B6316646 2-Propenoyl azide, 3-(4-bromophenyl)- CAS No. 223671-14-5

2-Propenoyl azide, 3-(4-bromophenyl)-

Cat. No.: B6316646
CAS No.: 223671-14-5
M. Wt: 252.07 g/mol
InChI Key: HYRUDSODWCYZBP-ZZXKWVIFSA-N
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Description

2-Propenoyl azide, 3-(4-bromophenyl)- is a brominated organic compound featuring an azide functional group (-N₃) attached to a propenoyl backbone substituted with a 4-bromophenyl group. This structure combines reactivity from both the azide moiety (known for applications in click chemistry and explosive properties) and the electron-withdrawing 4-bromophenyl group, which influences electronic and steric properties.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-enoyl azide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-8-4-1-7(2-5-8)3-6-9(14)12-13-11/h1-6H/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRUDSODWCYZBP-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N=[N+]=[N-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)N=[N+]=[N-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoyl azide, 3-(4-bromophenyl)- typically involves the reaction of 3-(4-bromophenyl)-2-propenoyl chloride with sodium azide. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired azide compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Propenoyl azide, 3-(4-bromophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, organic solvents (e.g., dichloromethane).

    Cycloaddition Reactions: Copper(I) catalysts, organic solvents.

    Reduction Reactions: Lithium aluminum hydride, ether solvents.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Corresponding amine derivatives.

Scientific Research Applications

2-Propenoyl azide, 3-(4-bromophenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of triazole-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoyl azide, 3-(4-bromophenyl)- involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can form covalent bonds with various substrates, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-propenoyl azide, 3-(4-bromophenyl)-, particularly in their 4-bromophenyl substituents and heterocyclic or acylated backbones:

Compound Structure Key Functional Groups Biological Activity Reference
2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 1,3,4-oxadiazole with 4-bromophenyl ketone Oxadiazole, bromophenyl, ketone 59.5% anti-inflammatory activity (20 mg/kg, comparable to indomethacin)
2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 1,3,4-oxadiazole with 4-bromophenyl ketone and methoxy groups Oxadiazole, bromophenyl, methoxy 61.9% anti-inflammatory activity (20 mg/kg)
3-[3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]-2-hydroxychromen-4-one (brodifacoum) Coumarin derivative with 4-bromophenyl and tetrahydronaphthalene Coumarin, bromophenyl, hydroxy Suppressed LPS-induced NO generation (anti-inflammatory marker)
2-(2-(3-(4-bromophenyl)acryloyl)phenoxy)-N,N-diphenyl acetamide Acryloyl-phenoxy acetamide with 4-bromophenyl Acryloyl, bromophenyl, acetamide Synthesized via chalcone intermediates; no direct activity reported

Key Research Findings

Structure-Activity Relationship (SAR) :

  • The 4-bromophenyl group enhances anti-inflammatory activity across multiple scaffolds (oxadiazoles, coumarins, acryloyls) due to its electron-withdrawing nature and lipophilicity .
  • Substitution at the 5-position of oxadiazoles (e.g., 4-chlorophenyl vs. 3,4-dimethoxyphenyl) modulates potency, with methoxy groups slightly improving efficacy .

Limitations and Gaps: No direct data on 2-propenoyl azide, 3-(4-bromophenyl)-’s bioactivity or toxicity. Azide-containing compounds may require specialized handling, limiting their therapeutic adoption compared to oxadiazoles or coumarins .

Biological Activity

2-Propenoyl azide, 3-(4-bromophenyl)- is an organic compound characterized by a propenoyl group and a bromophenyl moiety. The compound's structure includes an azide functional group, which is known for its reactivity in various chemical transformations. This article aims to explore the biological activity of this compound, focusing on its potential applications, mechanisms of action, and related research findings.

The presence of the bromine atom in the phenyl ring enhances the electrophilicity of 2-Propenoyl azide, making it potentially reactive in substitution reactions. The compound can undergo various chemical reactions due to its unique functional groups:

  • Reactivity : The azide group is often utilized in bioconjugation techniques for labeling or modifying proteins and other biomolecules.
  • Synthesis : Various methods exist for synthesizing this compound, often involving reactions that highlight its azide and propenoyl functionalities.

Biological Activity

Despite limited direct studies on the biological activity of 2-Propenoyl azide, 3-(4-bromophenyl)-, compounds containing azide groups are frequently investigated for their potential in drug development. Here are some insights into its biological implications:

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the azide group may facilitate interactions with biological targets due to its electrophilic nature. This could allow for:

  • Formation of stable linkages with proteins or nucleic acids.
  • Potential modulation of enzyme activities through covalent bonding.

Applications in Drug Development

Compounds with similar structures have shown promise in various therapeutic areas:

  • Antimicrobial Properties : Azides have been studied for their ability to disrupt bacterial cell walls.
  • Anticancer Activity : Some azide-containing compounds have demonstrated cytotoxic effects against cancer cells.

Comparative Analysis with Related Compounds

To better understand the unique aspects of 2-Propenoyl azide, a comparison with structurally similar compounds can be insightful. Below is a table summarizing notable compounds and their characteristics:

Compound NameStructure FeaturesUnique Aspects
3-(4-Bromophenyl)prop-2-en-1-olSimilar bromophenyl and propenyl structureContains a hydroxyl group instead of an azide
4-Bromobenzyl azideContains an azide groupUsed primarily in bioconjugation
1-(4-Bromophenyl)ethanoneKetone functional groupExhibits different reactivity due to carbonyl presence
2-Azido-3-bromobenzeneAzido group on a bromobenzene structureFocused on aromatic chemistry rather than alkenes

Case Studies and Research Findings

While specific case studies directly involving 2-Propenoyl azide are sparse, related research provides valuable insights into the potential applications of azide-containing compounds:

  • Bioconjugation Techniques : Research has demonstrated that azides can be effectively used to label biomolecules, enhancing imaging techniques in cellular biology.
  • Drug Development : A study focusing on compounds with similar electrophilic properties showed promising results in targeting specific cancer pathways, emphasizing the need for further exploration into the therapeutic potential of 2-Propenoyl azide.
  • Antioxidant Activity : Some studies suggest that phenolic compounds can modulate enzyme activity and disrupt cellular signaling pathways, hinting at possible antioxidant properties for related structures.

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